3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group (3,5-dichloro-substituted) and at the 5-position with a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety. The 1,3,4-thiadiazole scaffold is well-documented for its pharmacological versatility, including anticancer, antimicrobial, and kinase inhibitory activities . The dichlorobenzamide group may enhance lipophilicity and target binding, while the indolin-1-yl moiety could confer selectivity toward specific biological pathways, such as kinase inhibition or apoptosis modulation.
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S2/c20-13-7-12(8-14(21)9-13)17(27)22-18-23-24-19(29-18)28-10-16(26)25-6-5-11-3-1-2-4-15(11)25/h1-4,7-9H,5-6,10H2,(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTPVUAZEBICOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a benzamide core and an indoline moiety, suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Thiadiazole Derivative : The thiadiazole ring is synthesized through reactions involving appropriate precursors under controlled conditions.
- Formation of Indoline Moiety : The indoline structure is incorporated via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the thiadiazole and indoline components with dichloro-benzamide.
The reactions are typically conducted in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with purification achieved through recrystallization techniques.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study evaluated various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compound showed an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549 cells .
- Flow cytometry analysis revealed that related compounds induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .
The mechanism of action appears to involve the inhibition of specific molecular targets associated with tumor growth and proliferation. Preliminary studies suggest that these compounds may modulate pathways linked to apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiadiazole derivatives helps in optimizing their biological activity. Key findings include:
| Substituent | Effect on Activity | IC50 (µM) |
|---|---|---|
| Dichloro | Enhances potency | 0.084 |
| Indoline moiety | Critical for activity | N/A |
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Cytotoxicity Evaluation : In a comparative study, a series of thiadiazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity profiles .
- In Vivo Studies : Further research involving animal models has shown promising results for compounds containing the indoline-thiadiazole framework in reducing tumor size and improving survival rates .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing a thiadiazole moiety exhibit significant inhibitory activity against various cancer cell lines. Preliminary studies suggest that 3,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may modulate pathways associated with tumor growth. For instance:
- Mechanism of Action : The compound interacts with specific biological targets involved in cell proliferation and apoptosis.
- Case Studies : In vitro studies have shown promising results against breast and lung cancer cell lines, demonstrating potential for further development into anticancer therapies .
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold has been recognized for its anticonvulsant properties. Compounds similar to this compound have been tested for their efficacy in seizure models:
- In Vivo Studies : Studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models have shown that derivatives can provide significant protection against induced seizures.
- Comparative Analysis : The compound's effectiveness was compared to standard anticonvulsants like valproic acid, revealing a favorable therapeutic index .
Antimicrobial Properties
The potential antimicrobial activity of thiadiazole derivatives has also been explored. Research indicates that compounds like this compound may exhibit activity against a range of pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Bacillus subtilis | High |
Studies have demonstrated that certain derivatives possess the ability to inhibit bacterial growth effectively .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
- 1,3,4-Thiadiazole Derivatives: Target Compound: Contains a benzamide (3,5-dichloro) and indolin-1-yl-2-oxoethylthio group. Analog 5h (): Substituted with benzylthio and 2-isopropyl-5-methylphenoxy groups . Compound 4a (): Features a 2-methylbenzamido group and a tetraacetylated sugar moiety . Compound 3a-g (): Benzylthio-linked derivatives with trifluoromethylphenyl acetamide groups, showing dual kinase inhibition .
Key Structural Differences
- Indolin-1-yl Group: Unique to the target compound, this group may enhance interactions with aromatic residue-rich binding pockets (e.g., kinase ATP sites) compared to simpler phenoxy or benzylthio substituents in analogs .
- Chlorine Substituents: The 3,5-dichloro configuration on the benzamide may improve metabolic stability and hydrophobic interactions relative to non-halogenated analogs (e.g., 4d in with 4-chlorophenyl) .
Yield and Efficiency
- The target compound’s hypothetical yield may align with analogs in (68–88%), depending on the reactivity of the indolin-1-yl group .
- Lower yields in analogs like 5l (68%) suggest challenges in introducing methoxyphenoxy groups, whereas bulkier substituents (e.g., benzylthio in 5h) achieve higher yields (88%) .
Physical and Spectral Properties
Melting Points
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| Target Compound | Not Reported | — |
| 5h (Benzylthio analog) | 133–135 | |
| 5f (Methylthio analog) | 158–160 | |
| 4d (Chlorophenyl) | 135–136 |
Spectroscopic Characterization
Anticancer Potential
- Kinase Inhibition : Analogs in (e.g., 3a-g) inhibit Abl/Src kinases (IC₅₀: 0.1–5 µM) . The target compound’s indolin-1-yl group may mimic ATP-binding motifs, enhancing kinase selectivity.
- Cytotoxicity : Dichlorobenzamide derivatives often exhibit potency against glioblastoma (e.g., U87 in ) due to enhanced blood-brain barrier penetration .
Preparation Methods
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate A)
Procedure :
- Cyclization of thiosemicarbazide : React thiosemicarbazide with a carboxylic acid derivative (e.g., acetic acid) in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.
- Workup : Cool, basify with NaOH (pH 8), and recrystallize from ethanol.
Characterization :
Synthesis of 2-Bromoacetylindoline (Intermediate B)
Procedure :
- Bromination of acetylindoline : Treat acetylindoline with bromine in acetic acid at 0°C.
- Isolation : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.
Characterization :
Thioether Formation: Alkylation of Intermediate A
Procedure :
- Deprotonation : Stir Intermediate A (1.0 eq) with K₂CO₃ (2.0 eq) in dry DMF at 0°C.
- Alkylation : Add Intermediate B (1.1 eq) dropwise, warm to room temperature, and stir for 12 hours.
- Workup : Extract with ethyl acetate, wash with brine, and concentrate.
Product : 5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (Intermediate C).
Yield : 68–75%.
Characterization :
Amide Coupling with 3,5-Dichlorobenzoyl Chloride
Procedure :
- Activation : Treat 3,5-dichlorobenzoic acid (1.2 eq) with thionyl chloride (SOCl₂) at reflux for 2 hours to form the acid chloride.
- Coupling : React Intermediate C (1.0 eq) with the acid chloride in dry THF using triethylamine (3.0 eq) as a base at 0°C for 4 hours.
- Purification : Recrystallize from ethanol/water (3:1).
Final Product : 3,5-Dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.
Yield : 62–70%.
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.69 (d, 1H, indoline-H), 7.89 (d, 2H, benzamide-H), 3.33 (t, 2H, S-CH₂-CO).
- IR (KBr) : 1678 cm⁻¹ (C=O), 1531 cm⁻¹ (N-H bend).
- MS (m/z) : 507 [M+H]⁺.
Critical Analysis of Methodologies
Thiadiazole Core Formation
Thioether Coupling
Amide Bond Formation
- EDC/HOBt coupling (alternative to acid chloride) achieves 70–78% yields but requires anhydrous conditions.
- SOCl₂ activation is cost-effective and avoids racemization.
Optimization Strategies
Solvent Selection
Temperature Control
- Alkylation at 0°C prevents thiol oxidation, whereas room-temperature reactions yield 10% less product.
Challenges and Solutions
Thiol Oxidation
Indoline Ring Instability
Applications and Derivatives
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Thiadiazole ring formation : Use 2-aminothiadiazole derivatives with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Indolin-1-yl moiety introduction : Coupling via thioether linkage using 2-(indolin-1-yl)-2-oxoethyl thiol intermediates. Reaction conditions include controlled pH and inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, chloroform:acetone 3:1) and recrystallization (DMF/acetic acid) yield >90% purity .
Key Variables :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (thiol coupling step) | Prevents disulfide formation |
| Solvent | Dichloromethane/DMSO | Enhances reaction homogeneity |
| Base | Cs₂CO₃ or triethylamine | Neutralizes HCl byproducts |
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for thiadiazole (δ 7.5–8.5 ppm) and indole NH (δ 10.2–10.7 ppm). Discrepancies in integration ratios may indicate impurities .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Identify C=O (1650–1680 cm⁻¹) and S–S (500–550 cm⁻¹) stretches to verify thioether bonds .
Q. How can researchers ensure compound stability during storage?
- Store at –20°C in amber vials under argon.
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the thioether bond .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and biological activity?
- Case Example : If NMR suggests high purity but bioactivity is inconsistent:
Perform X-ray crystallography to confirm spatial arrangement (e.g., thiadiazole-indole dihedral angles >30° may reduce target binding) .
Use HPLC-MS to detect trace oxidants (e.g., sulfoxide byproducts) that inhibit activity .
Validate with docking simulations (AutoDock Vina) to correlate structural flexibility with target affinity .
Q. What in vitro models are suitable for evaluating anticancer mechanisms?
- Cell Lines : Use NCI-60 panel (e.g., MCF-7, A549) with IC₅₀ determination via MTT assay .
- Mechanistic Assays :
| Assay | Protocol | Target Pathway |
|---|---|---|
| Apoptosis | Annexin V-FITC/PI staining + flow cytometry | Caspase-3/7 activation |
| Cell Cycle Arrest | Propidium iodide staining (G2/M phase) | Cyclin B1 suppression |
- Data Interpretation : Compare dose-response curves across analogs to identify substituents enhancing potency (e.g., 3,5-dichloro vs. methoxy groups) .
Q. How to design structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., replace indole with benzothiazole) and assess bioactivity .
- Key Parameters :
| Modification | Biological Impact | Reference |
|---|---|---|
| Thioether → Sulfone | Reduced cytotoxicity (IC₅₀ ↑2–3 fold) | |
| Chlorine at C3/C5 | Enhanced DNA intercalation (ΔTm = 5°C) |
- Statistical Analysis : Use PCA (principal component analysis) to correlate logP, polar surface area, and IC₅₀ .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
